molecular formula C23H23ClN4O5S B6527584 N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride CAS No. 1135419-20-3

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride

Cat. No.: B6527584
CAS No.: 1135419-20-3
M. Wt: 503.0 g/mol
InChI Key: ALFGTBHBTSVEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O5S and its molecular weight is 503.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.1077687 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as n-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been used as one-component free radical photoinitiators . These compounds interact with various additives, such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine .

Mode of Action

The compound interacts with its targets to initiate free radical or cationic photopolymerization under the irradiation of various LEDs . The derivatives with secondary amine or tertiary amine substituents are capable of initiating the free radical polymerization of acrylates under a LED at 405 nm .

Biochemical Pathways

The compound affects the photopolymerization pathway. When combined with various additives, most of the compound-based multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .

Pharmacokinetics

Similar compounds have been used for the synthesis of interpenetrated polymer networks and adapted for 3d printing , suggesting that they have suitable properties for these applications.

Result of Action

The compound’s action results in the polymerization of acrylates under specific light conditions . The final conversions are higher than 60%, even more efficient than commercial photoinitiators bisacylphosphine oxide and camphorquinone .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light conditions. The compound is effective under the irradiation of various LEDs , and even under a low-intensity polychromatic visible light from a halogen lamp .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)7-8-26(20(28)13-27-21(29)14-5-3-4-6-15(14)22(27)30)23-24-16-11-17-18(12-19(16)33-23)32-10-9-31-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGTBHBTSVEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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